2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(2,4-difluorophenyl)acetamide
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Overview
Description
The compound “2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(2,4-difluorophenyl)acetamide” is a derivative of benzimidazole . Benzimidazole derivatives are known for their broad range of chemical and biological properties and are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
The synthesis of benzimidazole derivatives involves various synthetic routes . In one molecular design, the insertion of a piperazine unit in place of a 6-methylene chain in the linker between the head (pyridylacetamide) and tail (benzimidazole) moieties led to a marked enhancement of the aqueous solubility and a significant improvement of the oral absorption .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Chemical Reactions Analysis
Benzimidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can vary. They are generally white or colorless solids that are highly soluble in water and other polar solvents . The molecular weight of a similar compound, “2-(Piperidin-4-YL)-1H-benzo[D]imidazole”, is 201.27 g/mol .
Scientific Research Applications
ACAT Inhibition for Disease Treatment
A compound closely related to the query, featuring a benzimidazole unit and a piperazine substitution, has been identified as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1. This inhibition is crucial for the treatment of diseases involving ACAT-1 overexpression, such as atherosclerosis. The enhanced aqueous solubility and significant improvement in oral absorption highlight the potential of such compounds in clinical applications (K. Shibuya et al., 2018).
Antimicrobial and Antioxidant Agents
Benzodiazepines bearing benzimidazole and indole moieties have been synthesized, demonstrating potent antimicrobial activity against various bacteria and fungi, as well as significant antioxidant activity. These findings suggest the versatility of benzimidazole-containing compounds in developing new antimicrobial and antioxidant agents (Basavaraj S Naraboli & J. S. Biradar, 2017).
Anticandidal Activity
Compounds with a piperidin-1-yl acetamide derivative have shown effective antimicrobial activities, particularly against fungal pathogens like Candida species. This suggests their potential utility in developing treatments for fungal infections (B. Mokhtari & K. Pourabdollah, 2013).
Histamine H3-Receptor Antagonists
A study explored the replacement of an imidazole ring with a piperidine moiety in various structural classes of histamine H3-receptor antagonists. While some compounds lost affinity, others maintained in vitro affinities and showed high potency in vivo, suggesting the potential of piperidine analogs in developing therapeutics targeting histamine H3 receptors (G. Meier et al., 2001).
Antitumor Activity
New N-substituted-2-amino-1,3,4-thiadiazoles, with incorporation of piperidine derivatives, were synthesized and evaluated for their antitumor and antioxidant activities. Some compounds exhibited promising activities, indicating the potential for developing new anticancer agents (W. Hamama et al., 2013).
Mechanism of Action
While the exact mechanism of action for this specific compound is not mentioned in the search results, it’s worth noting that benzimidazole derivatives are known for their broad range of biological activities. For instance, Bilastine, a benzimidazole derivative, is a highly selective antagonist for the H1 histamine receptor .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-(2,4-difluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N4O/c21-14-5-6-16(15(22)11-14)23-19(27)12-26-9-7-13(8-10-26)20-24-17-3-1-2-4-18(17)25-20/h1-6,11,13H,7-10,12H2,(H,23,27)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IETFGAHKZZJFLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)CC(=O)NC4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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